molecular formula C19H30N2O2 B13161966 tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate

tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate

Cat. No.: B13161966
M. Wt: 318.5 g/mol
InChI Key: YZUWHSJNFAERJI-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate (CAS 135650-93-0) is a piperidine-based carbamate derivative of high interest in medicinal chemistry and drug discovery. This compound features a tert-butoxycarbonyl (Boc) protecting group, a cornerstone in organic synthesis for the protection of amine functionalities during multi-step synthetic sequences . The carbamate group is a key structural motif in modern pharmaceuticals, valued for its superior proteolytic stability and ability to improve the pharmacokinetic properties of parent molecules, including enhanced cell membrane permeability and bioavailability . Piperidine scaffolds are ubiquitous in drug discovery, and this specifically substituted derivative serves as a critical building block for the development of novel therapeutic agents. Researchers utilize this compound in the synthesis of more complex molecules targeting a range of conditions, as analogous piperidine-carbamate structures have been investigated as potential inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases . Furthermore, the structural resemblance of the carbamate group to a peptide bond allows it to act as an amide isostere, making it useful in the design of enzyme inhibitors and peptidomimetics . The compound has a molecular formula of C₁₉H₃₀N₂O₂ and a molecular weight of 318.45 g/mol . It is offered with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate

InChI

InChI=1S/C19H30N2O2/c1-14-11-17(20-18(22)23-19(3,4)5)12-15(2)21(14)13-16-9-7-6-8-10-16/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22)

InChI Key

YZUWHSJNFAERJI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-2,6-dimethylpiperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperidine Ring

a. tert-Butyl (1-Acetylpiperidin-4-yl)carbamate

  • Structure : Features an acetyl group at the 1-position instead of benzyl.
  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride (Ac₂O) and triethylamine (Et₃N) in dichloromethane (DCM) .

b. tert-Butyl N-[cis-3-Methylpiperidin-4-yl]carbamate

  • Structure : Contains a cis-configured methyl group at the 3-position.
  • CAS : 473839-06-4 .

c. tert-Butyl N-(2-Methylpiperidin-4-yl)carbamate

  • Structure : Substituted with a methyl group at the 2-position but lacks the 6-methyl and benzyl groups.
  • CAS : 1281674-64-3 .
  • Key Difference : The single methyl substituent may simplify synthetic routes while maintaining moderate steric effects.
Stereochemical Variations

a. tert-Butyl N-[(3S,4S)-4-Fluoropiperidin-3-yl]carbamate

  • Structure : Fluorine atom at the 4-position in a cis configuration with the 3-position.
  • CAS : 1052713-48-0 .
  • Key Difference : Fluorination enhances metabolic stability and electronegativity, which could influence binding affinity in drug-receptor interactions.

b. tert-Butyl N-[(3R,5S)-5-Methylpiperidin-3-yl]carbamate

  • Structure : Chiral centers at 3R and 5S positions with a methyl group.
  • CAS : 1523530-57-5 .
  • Key Difference : Stereochemical complexity may necessitate enantioselective synthesis, contrasting with the target compound’s simpler achiral benzyl group.
Functional Group Diversity

a. tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-6-yl}carbamate

  • Structure : Incorporates a bicyclic scaffold (azabicycloheptane) instead of a simple piperidine ring.
  • CAS : 880545-32-4 .

b. tert-Butyl N-[1-(2-Methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate

  • Structure: Piperidine ring linked to a phenoxypyrimidine-sulfonyl moiety.
  • CAS : 2305255-24-5 .
  • Key Difference : The extended aromatic system may enhance π-π stacking interactions in biological targets, unlike the benzyl group in the target compound.
Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Substituents CAS Number
tert-Butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate C₂₀H₃₀N₂O₂ 330.47 1-benzyl, 2,6-dimethyl Not provided
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.31 1-acetyl Not provided
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate C₁₀H₁₇FN₂O₂ 216.25 4-fluoro, cis-configuration 1052713-48-0

Biological Activity

Tert-butyl N-(1-benzyl-2,6-dimethylpiperidin-4-yl)carbamate is a synthetic compound belonging to the carbamate class, notable for its structural complexity and potential pharmacological applications. Its unique molecular configuration, including a tert-butyl group and a piperidine ring with specific methyl substitutions, contributes to its biological activity, particularly in the realms of analgesia and anti-inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C19H30N2O2, with a molecular weight of approximately 318.5 g/mol. The compound features a carbamate functional group linked to a piperidine derivative, which enhances its lipophilicity and receptor binding affinity. This structural arrangement is crucial for its interaction with biological targets.

Research indicates that the biological activity of this compound may involve:

  • Modulation of Neurotransmitter Pathways : The compound interacts with central nervous system receptors, potentially influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : It may inhibit specific enzymes related to pain and inflammation pathways, contributing to its analgesic properties.

Biological Activity Studies

Several studies have explored the biological activity of this compound. Key findings include:

  • Analgesic Effects : It has shown potential as an analgesic agent in preclinical models of chronic and neuropathic pain.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AnalgesicSignificant reduction in pain scores in animal models.
Anti-inflammatoryDecreased levels of inflammatory markers in treated subjects.

Case Studies

In a recent study examining the efficacy of various piperidine derivatives, this compound was highlighted for its superior binding affinity to opioid receptors compared to structurally similar compounds. This suggests a promising therapeutic potential for conditions involving pain management.

Table 2: Comparative Binding Affinity

Compound NameBinding Affinity (Ki)
This compoundLow nanomolar range
Tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamateHigh micromolar range
N-(1-benzylpiperidin-3-yl)carbamateModerate micromolar range

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods, typically involving:

  • Nucleophilic Substitution Reactions : Utilizing appropriate reagents to form the carbamate linkage.
  • Protective Group Strategies : Protecting functional groups during synthesis to ensure selectivity and yield.

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